Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Overview
Description
This compound is related to Imatinib , a therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases .
Synthesis Analysis
While specific synthesis information for this compound was not found, related compounds have been synthesized through various methods. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound is similar to that of Imatinib . Imatinib has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .Scientific Research Applications
Synthesis and Molecular Structure
Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is involved in the synthesis and molecular structure investigations of novel compounds. For instance, research has synthesized new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These compounds were analyzed for their molecular structure using X-ray crystallography combined with Hirshfeld and DFT calculations. The study explored intermolecular interactions, electronic properties, and predicted NMR spectra, demonstrating the compounds' polar nature and significant H...H, N...H, and H...C contacts (Shawish et al., 2021).
Novel Multicomponent Synthesis
Another application is in the novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives. This process involves a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, demonstrating the efficiency and reusability of the catalyst in synthesizing complex organic compounds under solvent-free conditions (Rahmani et al., 2018).
Antimicrobial Agents
The compound has also been utilized in the synthesis of thiazolidinone derivatives with antimicrobial properties. These derivatives were synthesized from key intermediates and evaluated against various bacteria and fungi, showcasing their potential as antimicrobial agents (Patel et al., 2012).
Biological Evaluation
In another study, thiazolidinone derivatives incorporating the compound were synthesized and subjected to biological evaluation against different bacteria and fungi. This research highlights the compound's role in developing new antimicrobial agents (Patel & Kumari, 2012).
Future Directions
properties
IUPAC Name |
N,N-dimethyl-6-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4/c1-25(2)19-13-17(20(21,22)23)12-18(24-19)16-6-4-5-15(11-16)14-27-9-7-26(3)8-10-27/h4-6,11-13H,7-10,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHBOIITRTWZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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